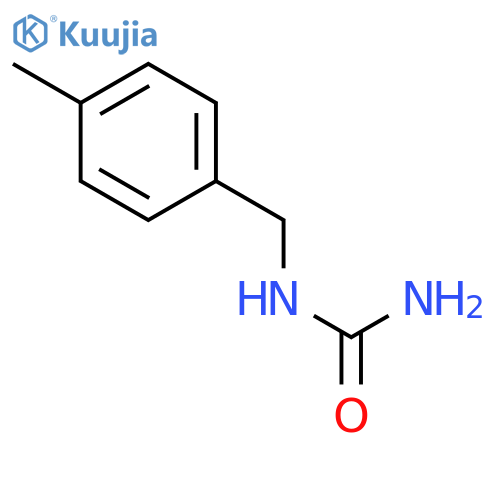Cas no 54582-34-2 (N-(4-methylbenzyl)urea)

N-(4-methylbenzyl)urea structure
商品名:N-(4-methylbenzyl)urea
N-(4-methylbenzyl)urea 化学的及び物理的性質
名前と識別子
-
- 1-(4-Methylbenzyl)urea
- (4-methylphenyl)methylurea
- N-(4-Methylbenzyl)urea
- (4-Methyl-benzyl)-harnstoff
- [(4-methylphenyl)methyl]urea
- 4-methylbenzylurea
- methylbenzylurea
- p-Methylbenzylharnstoff
- p-methylbenzylurea
- p-Tolubenzyl-harnstoff
- G30510
- CS-0216836
- AKOS000142661
- 7M-748
- MFCD01314625
- J-503360
- A870416
- Z198194838
- EN300-62253
- SCHEMBL5528831
- 54582-34-2
- DTXSID20363301
- N-(4-methylbenzyl)urea
-
- MDL: MFCD01314625
- インチ: InChI=1S/C9H12N2O/c1-7-2-4-8(5-3-7)6-11-9(10)12/h2-5H,6H2,1H3,(H3,10,11,12)
- InChIKey: CWQOSUOSPHUYTM-UHFFFAOYSA-N
- ほほえんだ: CC1=CC=C(CNC(N)=O)C=C1
計算された属性
- せいみつぶんしりょう: 164.09500
- どういたいしつりょう: 164.094963011g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 151
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
じっけんとくせい
- ゆうかいてん: 198-199°
- PSA: 55.12000
- LogP: 2.25450
N-(4-methylbenzyl)urea 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-62253-10.0g |
[(4-methylphenyl)methyl]urea |
54582-34-2 | 95.0% | 10.0g |
$576.0 | 2025-03-21 | |
| abcr | AB257786-20 g |
N-(4-Methylbenzyl)urea, 95%; . |
54582-34-2 | 95% | 20 g |
€1,421.40 | 2023-07-20 | |
| Enamine | EN300-62253-0.05g |
[(4-methylphenyl)methyl]urea |
54582-34-2 | 95.0% | 0.05g |
$32.0 | 2025-03-21 | |
| Apollo Scientific | OR33121-5g |
[(4-Methylphenyl)methyl]urea |
54582-34-2 | 95% | 5g |
£370.00 | 2025-02-19 | |
| TRC | M103355-500mg |
N-(4-methylbenzyl)urea |
54582-34-2 | 500mg |
$ 160.00 | 2022-06-04 | ||
| abcr | AB257786-5 g |
N-(4-Methylbenzyl)urea, 95%; . |
54582-34-2 | 95% | 5 g |
€478.80 | 2023-07-20 | |
| Alichem | A019140136-5g |
1-(4-Methylbenzyl)urea |
54582-34-2 | 95% | 5g |
$400.00 | 2023-09-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1287506-100mg |
[(4-methylphenyl)methyl]urea |
54582-34-2 | 95+% | 100mg |
¥1094.00 | 2024-05-09 | |
| Aaron | AR00DDB3-1g |
N-(4-methylbenzyl)urea |
54582-34-2 | 95% | 1g |
$211.00 | 2025-01-24 | |
| 1PlusChem | 1P00DD2R-100mg |
N-(4-Methylbenzyl)urea |
54582-34-2 | 95% | 100mg |
$88.00 | 2025-03-13 |
N-(4-methylbenzyl)urea 関連文献
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
54582-34-2 (N-(4-methylbenzyl)urea) 関連製品
- 1466-67-7(1,3-Dibenzylurea)
- 538-32-9(N-Benzylurea)
- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)
- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)
- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)
- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)
- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)
- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)
- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)
- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:54582-34-2)N-(4-methylbenzyl)urea

清らかである:99%
はかる:25g
価格 ($):1011.0